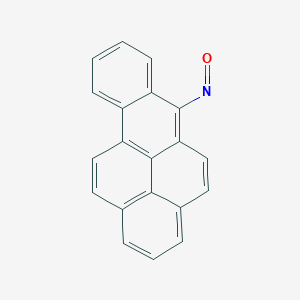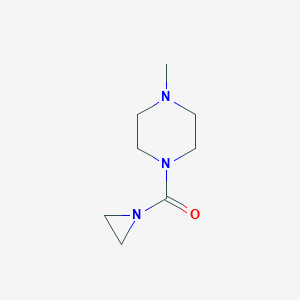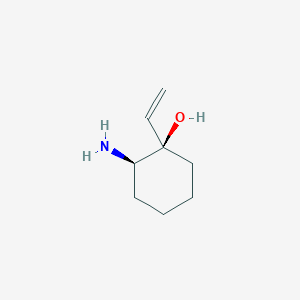
Boc-ala-Gly-Gly-OH
Overview
Description
Boc-ala-Gly-Gly-OH: is a tripeptide consisting of N-tert-butoxycarbonyl-L-alanine, glycine, and glycine. The Boc group is a protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is commonly used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Boc-ala-Gly-Gly-OH, also known as N-tert-butoxycarbonyl-alanyl-glycyl-glycine, is a tripeptide that is primarily involved in peptide synthesis . The primary targets of this compound are the amino and carboxyl groups of amino acids involved in peptide formation .
Mode of Action
The compound interacts with its targets through a process known as selective acylation Then, the designated carboxyl function is selectively activated so that it will acylate the one remaining free amine . This process allows for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .
Biochemical Pathways
this compound plays a crucial role in the biochemical pathway of peptide synthesis . It is involved in the formation of dipeptides and tripeptides, which are essential components of proteins . The compound’s action affects the peptide synthesis pathway and its downstream effects, which include protein formation and function.
Result of Action
The result of this compound’s action is the formation of specific peptide bonds, leading to the synthesis of dipeptides and tripeptides . This contributes to protein formation, which is essential for various biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-ala-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (glycine) to a solid resin. Subsequent amino acids (glycine and N-tert-butoxycarbonyl-L-alanine) are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). The Boc group is introduced to protect the amine group of alanine during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming more common in industrial settings to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Boc-ala-Gly-Gly-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.
Coupling: Dicyclohexylcarbodiimide, N-hydroxybenzotriazole, dimethylformamide (DMF).
Major Products:
Deprotection: The primary product is the free amine form of the peptide.
Coupling: The major product is the extended peptide chain with additional amino acids or peptides.
Scientific Research Applications
Chemistry: Boc-ala-Gly-Gly-OH is widely used in peptide synthesis as a building block for more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and deprotection reactions .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It is also used in the development of peptide-based vaccines and therapeutics .
Medicine: this compound is used in the synthesis of peptide-based drugs and diagnostic agents. It is also employed in the development of neuroprotective drugs and other therapeutic agents .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides and proteins for therapeutic and diagnostic applications .
Comparison with Similar Compounds
Boc-Gly-Gly-OH: A dipeptide with similar properties but lacking the alanine residue.
Boc-Ala-OH: A single amino acid with the Boc protecting group.
Boc-Gly-OH: Another single amino acid with the Boc protecting group.
Uniqueness: Boc-ala-Gly-Gly-OH is unique due to its tripeptide structure, which provides more versatility in peptide synthesis compared to dipeptides or single amino acids. The presence of the Boc group allows for selective deprotection and further functionalization, making it a valuable tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBHQSRGHUDSSF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















